2-(Ethoxymethyl)butane-1-sulfonyl chloride
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Overview
Description
2-(Ethoxymethyl)butane-1-sulfonyl chloride is an organic compound with the molecular formula C7H15ClO3S. It is a derivative of butane-1-sulfonyl chloride, where an ethoxymethyl group is attached to the second carbon of the butane chain. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethoxymethyl)butane-1-sulfonyl chloride typically involves the reaction of butane-1-sulfonyl chloride with ethoxymethyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride group .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized for yield and purity, and the product is purified using techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(Ethoxymethyl)butane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride.
Oxidation Reactions: Oxidation of the ethoxymethyl group can lead to the formation of sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride
Oxidizing Agents: Potassium permanganate, chromium trioxide
Major Products Formed
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by oxidation of the ethoxymethyl group
Scientific Research Applications
2-(Ethoxymethyl)butane-1-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Ethoxymethyl)butane-1-sulfonyl chloride involves the formation of a sulfonyl intermediate, which can react with nucleophiles to form various products. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions, leading to the formation of sulfonamides, sulfonates, and other derivatives . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
2-(Ethoxymethyl)butane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride with a single carbon chain.
Tosyl chloride: Contains a toluene group and is commonly used in organic synthesis.
Benzenesulfonyl chloride: Contains a benzene ring and is used in the synthesis of sulfonamides.
Uniqueness
The uniqueness of this compound lies in its ethoxymethyl group, which provides additional reactivity and versatility in chemical synthesis compared to simpler sulfonyl chlorides .
Properties
Molecular Formula |
C7H15ClO3S |
---|---|
Molecular Weight |
214.71 g/mol |
IUPAC Name |
2-(ethoxymethyl)butane-1-sulfonyl chloride |
InChI |
InChI=1S/C7H15ClO3S/c1-3-7(5-11-4-2)6-12(8,9)10/h7H,3-6H2,1-2H3 |
InChI Key |
SUIGTEBWFOSWDD-UHFFFAOYSA-N |
Canonical SMILES |
CCC(COCC)CS(=O)(=O)Cl |
Origin of Product |
United States |
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